N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core. The compound’s N-(2,6-dimethylphenyl) group and acetamide linkage are common in agrochemicals and pharmaceuticals, suggesting dual applicability depending on substituent modifications .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-5-4-6-11(2)15(10)19-14(21)7-13-9-23-17-18-8-12(3)16(22)20(13)17/h4-6,8,13H,7,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFJLFCAMYNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2CSC3=NC=C(C(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of their mode of action, it’s known that some thiazolopyrimidines possess anticancer activity . They react with the target sites of cancer cells and disrupt their genetic path link . For example, some thiazolopyrimidines have been screened for their anticancer activities against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549) and human cervical cancer cell line (HeLa) using MTT assay .
The environment in which these compounds act can influence their efficacy and stability. For instance, the synthesis of these compounds can be carried out under solvent-free conditions , which is a green approach that has advantages such as the removal of hazardous materials, the use of fewer solvents, high atom economies, and simple workup and purification .
Biological Activity
N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Antiviral Activity
Recent studies have indicated that compounds with a similar thiazolo-pyrimidine structure exhibit antiviral properties. For instance, derivatives of thiazole and pyrimidine have shown efficacy against various viral infections by inhibiting viral replication and enhancing host immune responses .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the thiazolo-pyrimidine moiety may interact with key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurological diseases . Inhibition of AChE has been linked to therapeutic effects in conditions like Alzheimer's disease.
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluating thiazole derivatives reported significant antiviral activity against the influenza virus, with IC50 values indicating effective inhibition at low concentrations .
- Anticonvulsant Testing : In a series of tests involving electroshock-induced seizures in mice, compounds structurally related to this compound showed protective indices exceeding 25, suggesting strong anticonvulsant potential .
- Enzyme Interaction Studies : Research on similar thiazole-containing compounds demonstrated their ability to inhibit AChE with IC50 values ranging from 0.1 to 0.5 μM, indicating a promising pathway for developing treatments for neurodegenerative disorders .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl)
2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide
2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide (Thenylchlor)
- Structure : Chloro-substituted acetamide with a thienylmethyl group.
- Application : Herbicide (dimethenamid class) .
- Key Difference : The chloro and thienyl groups enhance lipophilicity, favoring soil persistence and herbicidal activity.
Physicochemical and Spectral Properties
*Note: The target compound’s molecular formula can be inferred as approximately C₁₈H₂₀N₄O₂S based on structural similarity to ’s compound (C₂₅H₂₆N₆O₃S).
Functional and Application-Based Comparisons
Pharmaceutical Potential
- Target Compound: The thiazolo-pyrimidinone core is associated with kinase inhibition or antimicrobial activity in related compounds .
- Triazolo-Pyrimidine Sulfonamide (Flumetsulam) : Herbicide with auxin-mimicking activity, highlighting structural versatility for diverse applications.
Key Research Findings
- Synthetic Accessibility: The diethylamino analogue () is commercially available at >95% purity, indicating straightforward synthesis .
- Biological Activity: Substitution at the acetamide’s α-position (e.g., thiazolo-pyrimidinone vs. oxadiazole) significantly alters bioactivity. For example, the indole-oxadiazole derivative () may exhibit enhanced binding to aromatic receptor sites compared to the target compound .
- Thermal Stability: The diethylamino derivative’s lower melting point (66–69°C) vs. oxadixyl’s higher stability suggests the thiazolo-pyrimidinone core could improve thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
